molecular formula C23H13ClF3N3O2S B2552585 (Z)-2-benzyl-5-((5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 629607-36-9

(Z)-2-benzyl-5-((5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B2552585
CAS No.: 629607-36-9
M. Wt: 487.88
InChI Key: XCFOWCDHGSLUFC-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-benzyl-5-((5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a useful research compound. Its molecular formula is C23H13ClF3N3O2S and its molecular weight is 487.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(Z)-2-benzyl-5-((5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, antitumor, and other pharmacological properties.

Structure and Properties

The compound features a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological activities. The presence of various substituents such as the benzyl group and the trifluoromethyl phenyl moiety can significantly influence its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to this compound have shown broad-spectrum antibacterial activity against various strains of bacteria. A related study indicated that derivatives with electron-withdrawing groups on the phenyl ring exhibited enhanced antibacterial potency compared to those with electron-donating groups .
CompoundMIC (μg/mL)Activity
Compound A0.91Strong against E. coli
Compound B50Moderate against M. smegmatis

Antitumor Activity

The thiazolo[3,2-b][1,2,4]triazole derivatives have also been evaluated for their anticancer potential. In vitro studies have shown that certain derivatives possess significant cytotoxic effects against various cancer cell lines:

  • Colon Carcinoma : One study reported that specific thiazole derivatives exhibited IC50 values below 2 µg/mL against colon carcinoma cell lines HCT-15 and others . This suggests a promising avenue for further development in cancer therapeutics.

The mechanism through which these compounds exert their biological effects is multifaceted:

  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit key enzymes involved in bacterial protein synthesis, such as leucyl-tRNA synthetase (LeuRS), which is crucial for bacterial growth and survival .

Case Studies

Several studies highlight the biological efficacy of compounds similar to this compound:

  • Antimicrobial Evaluation : A comparative study evaluated various substituted thiazolo-triazole compounds against standard antibiotics. The results indicated that certain substitutions led to enhanced activity against resistant bacterial strains.
  • Cytotoxicity Studies : In a series of experiments assessing cytotoxicity on cancer cell lines, compounds with specific structural modifications demonstrated superior inhibition rates compared to traditional chemotherapeutics like doxorubicin.

Properties

CAS No.

629607-36-9

Molecular Formula

C23H13ClF3N3O2S

Molecular Weight

487.88

IUPAC Name

(5Z)-2-benzyl-5-[[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H13ClF3N3O2S/c24-17-8-6-14(23(25,26)27)11-16(17)18-9-7-15(32-18)12-19-21(31)30-22(33-19)28-20(29-30)10-13-4-2-1-3-5-13/h1-9,11-12H,10H2/b19-12-

InChI Key

XCFOWCDHGSLUFC-UNOMPAQXSA-N

SMILES

C1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(O4)C5=C(C=CC(=C5)C(F)(F)F)Cl)SC3=N2

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.